(R)-N-ethyl-2-(pyrrolidin-3-yl)ethanamine hydrochloride
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Overview
Description
®-N-ethyl-2-(pyrrolidin-3-yl)ethanamine hydrochloride is a chiral compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst at high temperatures and pressures . This reaction produces pyrrolidine, which can then be further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production of pyrrolidine derivatives often involves continuous flow processes with fixed-bed catalysts. The reaction conditions are optimized to achieve high yields and purity. The product is typically purified through multistage purification and separation techniques, including extractive and azeotropic distillation .
Chemical Reactions Analysis
Types of Reactions
®-N-ethyl-2-(pyrrolidin-3-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
®-N-ethyl-2-(pyrrolidin-3-yl)ethanamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ®-N-ethyl-2-(pyrrolidin-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors and enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound with a simple five-membered ring structure.
Pyrroline: A related compound with one double bond in the ring.
Pyrrolizidine: A bicyclic compound with two fused pyrrolidine rings.
Uniqueness
®-N-ethyl-2-(pyrrolidin-3-yl)ethanamine hydrochloride is unique due to its specific chiral configuration and the presence of both ethyl and ethanamine groups. This unique structure contributes to its distinct biological and chemical properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C8H19ClN2 |
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Molecular Weight |
178.70 g/mol |
IUPAC Name |
N-ethyl-2-[(3R)-pyrrolidin-3-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C8H18N2.ClH/c1-2-9-5-3-8-4-6-10-7-8;/h8-10H,2-7H2,1H3;1H/t8-;/m0./s1 |
InChI Key |
DFLCBZNXQIQQEG-QRPNPIFTSA-N |
Isomeric SMILES |
CCNCC[C@H]1CCNC1.Cl |
Canonical SMILES |
CCNCCC1CCNC1.Cl |
Origin of Product |
United States |
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